
Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a bromine atom at the 5-position and an amino group at the 2-position, connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate typically involves the bromination of 2-amino-3-methylpyridine to obtain 2-amino-5-bromo-3-methylpyridine . This intermediate can then be further reacted with appropriate reagents to introduce the propanoate ester group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group and the pyridine ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands like Xantphos are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to investigate the biological activity of pyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: A closely related compound with similar structural features but lacking the propanoate ester group.
2-Amino-3-bromopyridine: Another similar compound with a bromine atom at the 3-position and an amino group at the 2-position.
Uniqueness
Methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate is unique due to the presence of both the bromine atom and the propanoate ester group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-amino-3-(5-bromopyridin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)8(11)3-6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTDPRYRBILQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CN=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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